molecular formula C14H27NO3 B3366663 (2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate CAS No. 1417788-94-3

(2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate

Cat. No.: B3366663
CAS No.: 1417788-94-3
M. Wt: 257.37 g/mol
InChI Key: XHAFNWJVGYDHPM-GRYCIOLGSA-N
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Description

(2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate is a chiral piperidine derivative. This compound is notable for its complex stereochemistry, which includes three chiral centers, making it an interesting subject for stereochemical studies. It is often used in organic synthesis and medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester and the hydroxyethyl group. Key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-butyl Ester: This step often involves esterification reactions using tert-butyl alcohol and a suitable carboxylic acid derivative.

    Addition of the Hydroxyethyl Group: This can be done through nucleophilic substitution reactions, where a hydroxyethyl halide reacts with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyethyl group can participate in substitution reactions to form ethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Alkyl halides or tosylates in the presence of a base like NaH (Sodium hydride).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or other substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate is used as a building block for more complex molecules. Its chiral centers make it valuable for studying stereochemical effects in reactions.

Biology

This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structure allows for the exploration of interactions with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as acting as enzyme inhibitors or receptor modulators. Research is ongoing to explore its potential therapeutic applications.

Industry

In the chemical industry, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The hydroxyethyl group can form hydrogen bonds, while the piperidine ring can engage in hydrophobic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R,5S)-Tert-butyl 5-methyl-2-(2-hydroxyethyl)piperidine-4-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    (2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-methoxyethyl)piperidine-4-carboxylate: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.

Uniqueness

The unique combination of the tert-butyl ester, ethyl group, and hydroxyethyl group in (2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate provides distinct steric and electronic properties. These features can influence its reactivity and interactions, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (2R,4R,5S)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-5-10-9-15-11(6-7-16)8-12(10)13(17)18-14(2,3)4/h10-12,15-16H,5-9H2,1-4H3/t10-,11+,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAFNWJVGYDHPM-GRYCIOLGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(CC1C(=O)OC(C)(C)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN[C@H](C[C@H]1C(=O)OC(C)(C)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117751
Record name 4-Piperidinecarboxylic acid, 5-ethyl-2-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (2R,4R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417788-94-3
Record name 4-Piperidinecarboxylic acid, 5-ethyl-2-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (2R,4R,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417788-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 5-ethyl-2-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (2R,4R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate
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(2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate
Reactant of Route 3
(2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate
Reactant of Route 4
(2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate
Reactant of Route 5
(2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate
Reactant of Route 6
(2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate

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